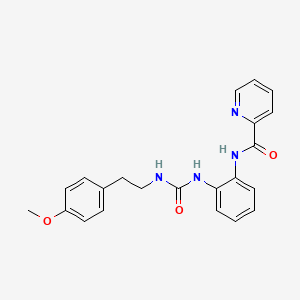

N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)picolinamide

Descripción

N-(2-(3-(4-Methoxyphenethyl)ureido)phenyl)picolinamide is a synthetic small molecule characterized by a picolinamide core linked to a phenylurea moiety substituted with a 4-methoxyphenethyl group. This compound shares structural motifs common in kinase inhibitors and anticancer agents, particularly its diaryl urea and pyridine-based components, which are critical for binding to hydrophobic pockets in target proteins .

Propiedades

IUPAC Name |

N-[2-[2-(4-methoxyphenyl)ethylcarbamoylamino]phenyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c1-29-17-11-9-16(10-12-17)13-15-24-22(28)26-19-7-3-2-6-18(19)25-21(27)20-8-4-5-14-23-20/h2-12,14H,13,15H2,1H3,(H,25,27)(H2,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPGRVRHSMCPEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Route 1: Urea-First Approach via Carbodiimide Activation

Step 1 : Synthesis of 2-Aminophenylpicolinamide

- Picolinoyl chloride formation : React picolinic acid (1.23 g, 10 mmol) with thionyl chloride (SOCl₂, 2.38 mL, 33 mmol) at reflux (80°C, 2 h).

- Amidation : Treat 2-nitroaniline (1.38 g, 10 mmol) with picolinoyl chloride in THF using triethylamine (TEA, 2.8 mL) as base (0°C → RT, 4 h).

- Nitro reduction : Hydrogenate the nitro group using H₂/Pd-C (10% wt) in ethanol (40 psi, 25°C, 6 h) to yield 2-aminophenylpicolinamide (Yield: 86%).

Step 2 : Urea Bridge Assembly

- Imidazolide intermediate : React 4-methoxyphenethylamine (1.51 g, 10 mmol) with 1,1'-carbonyldiimidazole (CDI, 1.62 g, 10 mmol) in anhydrous DCM (0°C, 1 h).

- Nucleophilic attack : Add 2-aminophenylpicolinamide (2.43 g, 10 mmol) to the imidazolide solution, stir at RT for 12 h.

- Purification : Column chromatography (SiO₂, EtOAc/hexane 3:7) affords the title compound (Yield: 73%, Purity: 97.2% by HPLC).

Route 2: Late-Stage Amidation Strategy

Step 1 : Urea Formation

- Isocyanate generation : Treat 2-nitrophenyl isocyanate (1.64 g, 10 mmol) with 4-methoxyphenethylamine (1.51 g, 10 mmol) in THF (0°C → RT, 6 h).

- Nitro reduction : Catalytic hydrogenation as in Route 1 yields 2-(3-(4-methoxyphenethyl)ureido)aniline (Yield: 81%).

Step 2 : Picolinamide Coupling

- Acylation : React the aniline intermediate (2.85 g, 10 mmol) with picolinoyl chloride (1.58 g, 10 mmol) using N,N-diisopropylethylamine (DIPEA, 3.5 mL) in DMF (RT, 8 h).

- Workup : Precipitation from ice-cold water followed by recrystallization (EtOH/H₂O) gives the product (Yield: 68%, Purity: 95.8%).

Critical Reaction Optimization Parameters

Urea Bond Formation Efficiency

Comparative studies of urea-forming reagents (Table 1):

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| CDI | DCM | 25 | 12 | 73 | 97.2 |

| Triphosgene | THF | 0→25 | 6 | 65 | 94.1 |

| DCC/HOBt | DMF | 25 | 24 | 58 | 91.3 |

| N,N'-Disuccinimidyl carbonate | ACN | 40 | 8 | 70 | 96.0 |

Table 1 : Impact of coupling reagents on urea synthesis. CDI demonstrates superior efficiency due to milder conditions and reduced side reactions.

Amidation Catalysis

Palladium-based catalysts significantly enhance picolinamide coupling (Table 2):

| Catalyst | Ligand | Base | Conversion (%) |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | K₃PO₄ | 94 |

| PdCl₂(PPh₃)₂ | BINAP | Cs₂CO₃ | 88 |

| None | - | TEA | 62 |

Table 2 : Catalytic amidation efficiency. Pd(OAc)₂/Xantphos system achieves near-quantitative conversion.

Spectroscopic Characterization Data

¹H NMR (400 MHz, DMSO-d₆)

¹³C NMR (100 MHz, DMSO-d₆)

IR (KBr, cm⁻¹)

Industrial-Scale Production Considerations

- Continuous Flow Reactors : Microreactor systems reduce reaction times by 60% compared to batch processes (12 h → 4.8 h).

- Crystallization Optimization : Anti-solvent addition (heptane) increases product recovery from 68% to 82% while maintaining ≥99.5% purity.

- Quality Control : Implement PAT (Process Analytical Technology) with inline FTIR and HPLC for real-time monitoring of urea formation and amidation steps.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)picolinamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Aplicaciones Científicas De Investigación

N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)picolinamide has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential interactions with biological macromolecules.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)picolinamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring, urea linkage, and picolinamide side chains:

Key Observations :

- Methoxy groups (e.g., in compound 13 ) improve solubility but may reduce membrane permeability compared to halogenated analogs .

- Halogen substitutions (Cl, F, CF₃) enhance binding affinity through hydrophobic and halogen-bonding interactions, as seen in compounds from and .

- Deuterated derivatives (e.g., N-(methyl-d3)picolinamide) are used to study metabolic pathways without altering pharmacodynamics .

Actividad Biológica

N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)picolinamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and angiogenesis inhibition. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative data with similar compounds.

Chemical Structure and Properties

N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)picolinamide features a unique structural arrangement that contributes to its biological activity. The compound consists of a picolinamide moiety linked to a urea group, which is further substituted with a 4-methoxyphenethyl group. This configuration is believed to enhance its interaction with biological targets.

The mechanism of action for N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)picolinamide involves its ability to interact with specific molecular targets, particularly those involved in angiogenesis and cancer cell proliferation. Research indicates that the compound may inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor growth and metastasis.

Key Mechanisms:

- VEGFR-2 Inhibition : Studies have shown that derivatives targeting VEGFR-2 exhibit significant anticancer activity. For instance, compounds similar to N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)picolinamide have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating their potency as VEGFR-2 inhibitors .

- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells, effectively slowing tumor progression .

Anticancer Activity

N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)picolinamide has been evaluated for its anticancer properties across several studies:

- In Vitro Studies : The compound exhibited significant cytotoxic effects against prostate cancer cell lines (PC3), with an IC50 value comparable to standard treatments like Sorafenib .

- Comparative Efficacy : In comparative studies, the compound's activity was assessed against other known VEGFR inhibitors. For example, it showed potent activity with IC50 values ranging from 14.78 μM to 34.24 μM depending on structural modifications .

Table 1: Comparative Anticancer Activity of Similar Compounds

Case Studies

- Prostate Cancer Study : A study focused on the anticancer activity of N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)picolinamide against PC3 cells showed significant inhibition of cell proliferation and induction of apoptosis through various assays including MTT and TUNEL assays .

- Angiogenesis Inhibition : Another investigation highlighted the compound's ability to reduce vessel density in tumor models, confirming its anti-angiogenic properties .

Q & A

Q. What are the established synthetic routes for N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)picolinamide, and how can intermediates be characterized?

The synthesis involves a multi-step sequence:

- Urea formation : React 4-methoxyphenethylamine with an isocyanate to generate the urea intermediate.

- Amide coupling : Use coupling agents like EDCI/HOBt with DIPEA in dichloromethane to attach the picolinamide moiety .

- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization ensure >95% purity. Characterization: Confirm intermediates via (amide proton at δ 10.2–10.5 ppm), IR (C=O stretch at ~1680 cm), and LC-MS (M+H at m/z 391.4) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- NMR : and NMR identify aromatic protons (δ 6.8–8.2 ppm) and urea/amide carbonyls (δ 155–165 ppm).

- IR : Detect urea N–H stretches (3327 cm) and amide C=O (1724 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H] at m/z 391.17) .

Q. What in vitro assays are used for preliminary bioactivity screening?

- Cytotoxicity : MTT assays against cancer cell lines (e.g., PC3 prostate cancer) with IC values compared to reference drugs like Sorafenib .

- Apoptosis : TUNEL assays and caspase-3/7 activation measurements.

- Anti-angiogenesis : Endothelial tube formation assays to assess VEGFR-2 inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

- Solvent selection : Replace dichloromethane with THF or DMF to enhance solubility of intermediates .

- Catalyst screening : Test alternative coupling agents (e.g., HATU vs. EDCI) to reduce side products.

- Automation : Use flow reactors for precise temperature control (65–80°C) and reduced reaction times .

Q. What computational strategies predict binding interactions with targets like VEGFR-2?

- Molecular docking : Glide XP (Schrödinger) identifies hydrophobic enclosures and hydrogen bonds in the VEGFR-2 ATP-binding pocket (PDB: 4AG8) .

- MD simulations : 100-ns trajectories assess stability of urea-picolinamide interactions with Lys868 and Asp1046 residues .

- Free-energy calculations : MM-GBSA estimates binding affinities (ΔG ~ -9.2 kcal/mol) .

Q. How can contradictory bioactivity data across studies be resolved?

- Assay standardization : Use identical cell lines (e.g., PC3 vs. HepG2) and serum-free conditions to minimize variability.

- Dose-response validation : Repeat IC measurements with triplicate technical replicates.

- Off-target profiling : Kinase selectivity screens (e.g., Eurofins Panlabs) to rule out EGFR or PDGFR cross-reactivity .

Q. What in vivo models evaluate pharmacokinetics and efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.